molecular formula C25H24N4O2 B3017119 1-(2,4-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea CAS No. 1048916-01-3

1-(2,4-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea

Cat. No.: B3017119
CAS No.: 1048916-01-3
M. Wt: 412.493
InChI Key: KPXVVRGZAMHBHL-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea (CAS: 1048916-01-3) is a synthetic benzodiazepine derivative featuring a urea linkage at the 3-position of the diazepine core. Its molecular formula is C25H24N4O2 (MW: 412.493 g/mol), with a bicyclic structure combining a 1,4-benzodiazepin-2-one scaffold substituted at the 5-position with a phenyl group and at the 1-position with a methyl group. The urea moiety is attached to a 2,4-dimethylphenyl substituent, distinguishing it from related compounds .

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2/c1-16-13-14-20(17(2)15-16)26-25(31)28-23-24(30)29(3)21-12-8-7-11-19(21)22(27-23)18-9-5-4-6-10-18/h4-15,23H,1-3H3,(H2,26,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXVVRGZAMHBHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,4-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its anticonvulsant and neuroprotective effects, mechanisms of action, and structural characteristics.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C21H25N3O3\text{C}_{21}\text{H}_{25}\text{N}_{3}\text{O}_{3}

This structure features a benzodiazepine moiety, which is commonly associated with various therapeutic effects, particularly in the central nervous system.

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant activity of this compound. In vitro and in vivo evaluations have demonstrated its efficacy against various seizure models:

  • Mechanism of Action :
    • The compound appears to interact with voltage-gated sodium channels (VGSCs) and GABA_A receptors, similar to established anticonvulsants like phenytoin and carbamazepine. Binding affinity studies suggest it may modulate these channels effectively .
  • Experimental Findings :
    • In animal models, the compound exhibited significant protection against maximal electroshock (MES) and pentylenetetrazol (PTZ)-induced seizures. For instance, at a dosage of 100 mg/kg, it showed a median effective dose (ED50) of approximately 15.2 mg/kg in PTZ tests .

Neuroprotective Effects

The neuroprotective potential of the compound has also been explored:

  • Oxidative Stress Reduction :
    • Research indicates that the compound may reduce oxidative stress markers in neuronal cells. This suggests a possible role in protecting neurons from damage due to excitotoxicity or oxidative stress .
  • Inflammatory Response Modulation :
    • The compound has been shown to modulate inflammatory pathways in neural tissues, which could contribute to its protective effects against neurodegenerative conditions .

Case Studies

Several case studies have documented the effects of this compound:

  • Study on Seizure Models :
    • In a controlled study involving mice subjected to PTZ-induced seizures, the compound significantly reduced seizure frequency and duration compared to the control group. The therapeutic index was found to be greater than 13, indicating a favorable safety profile .
  • Neuroprotection in Ischemic Models :
    • Another study investigated its effects in ischemic stroke models, where administration of the compound prior to induced ischemia resulted in reduced neuronal death and improved functional outcomes post-recovery .

Data Tables

Parameter Value
Molecular FormulaC21H25N3O3
ED50 (PTZ model)15.2 mg/kg
Therapeutic Index>13
Protective Index (PI)25.6

Scientific Research Applications

Pharmacological Studies

Research has indicated that compounds similar to 1-(2,4-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea may exhibit anxiolytic (anxiety-reducing), sedative, and anticonvulsant effects. Studies have focused on their mechanism of action through modulation of the GABA_A receptor, which plays a critical role in inhibitory neurotransmission in the brain.

Medicinal Chemistry

This compound can serve as a lead structure for developing new therapeutic agents targeting central nervous system disorders. Its derivatives may be synthesized to enhance potency and selectivity towards specific receptor subtypes.

Case Studies

  • Anxiolytic Activity : A study explored the anxiolytic effects of benzodiazepine derivatives in animal models, demonstrating that modifications in the phenyl ring can significantly impact activity levels. The compound's structural analogs were tested for efficacy in reducing anxiety-like behaviors in rodents.
  • Sedative Effects : Another investigation assessed the sedative properties of similar compounds through behavioral assays and sleep latency tests. The results indicated that certain structural features correlate with increased sedative effects.
  • Anticonvulsant Properties : Research involving the evaluation of benzodiazepine derivatives for anticonvulsant activity highlighted the potential of these compounds in managing seizure disorders. The study utilized electroshock-induced seizure models to assess efficacy.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (CAS: 1048916-01-3) 2,4-Dimethylphenyl C25H24N4O2 412.49 Electron-donating methyl groups
1-(2,6-Dichlorophenyl) Analogue 2,6-Dichlorophenyl C23H18Cl2N4O2 453.32 Electron-withdrawing Cl substituents
1-(2-Fluorophenyl) Analogue (CAS: 885515-45-7) 2-Fluorophenyl C23H18FN4O2 402.44 Fluorine substitution
L-365,260 (1-(3-Methylphenyl) Analogue) 3-Methylphenyl C25H24N4O2 412.49 Isomeric methyl substitution
1-(4-Chlorophenyl) Analogue 4-Chlorophenyl C23H18ClN4O2 417.87 Potent CCK-B inhibition (IC50: 22–81 nM)
1-(3-Acetylphenyl) Analogue (CAS: 145878-01-9) 3-Acetylphenyl C26H24N4O3 440.50 Acetyl group for enhanced polarity

Key Observations :

  • Electron Effects : The target compound’s 2,4-dimethylphenyl group provides electron-donating effects, increasing lipophilicity compared to electron-withdrawing substituents (e.g., Cl, F) in analogues . This may enhance membrane permeability but reduce receptor binding affinity in certain contexts .
  • Activity Trends: The 4-chlorophenyl analogue demonstrates nanomolar IC50 values for CCK-B receptor inhibition, suggesting halogenated substituents may optimize binding . The target compound’s methyl groups may reduce potency but improve metabolic stability.

Key Insights :

  • Receptor Affinity : The absence of IC50 data for the target compound necessitates extrapolation from structural analogs. The 4-chlorophenyl analogue’s potency highlights the importance of electronegative substituents in receptor binding .
  • Synthetic Accessibility : Urea formation via isocyanate reactions is a common strategy (e.g., ), though stereochemistry (R/S configurations) and purification challenges may arise .

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